Cyanine3 DBCO hexafluorophosphate

Fluorescence quantum yield Cyanine3 SPAAC

Select Cyanine3 DBCO hexafluorophosphate for copper-free SPAAC labeling of azide-functionalized biomolecules when organic solvent compatibility and maximum brightness are critical. With a quantum yield of 0.31—3-fold higher than sulfonated Sulfo-Cy3 DBCO (QY 0.1)—this non-sulfonated probe delivers superior signal-to-noise in fluorescence microscopy and flow cytometry. Its solubility in DMSO, DMF, and alcohols makes it ideal for peptide synthesis, solid-phase reactions, and hydrophobic small-molecule conjugation. The 570 nm emission aligns with standard TRITC/Cy3 filter cubes, while the 92 nm spectral gap from far-red dyes like Cy5-DBCO ensures minimal cross-talk in multiplex assays.

Molecular Formula C51H57F6N4O2P
Molecular Weight 903.0 g/mol
Cat. No. B15598969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 DBCO hexafluorophosphate
Molecular FormulaC51H57F6N4O2P
Molecular Weight903.0 g/mol
Structural Identifiers
InChIInChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1
InChIKeyZCVMVYOXTRZBTA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine3 DBCO Hexafluorophosphate: A Copper-Free Click Chemistry Probe for Azide-Labeled Biomolecule Imaging


Cyanine3 DBCO hexafluorophosphate (Cy3-DBCO) is a fluorescent conjugate combining a Cyanine3 (Cy3) fluorophore with a dibenzocyclooctyne (DBCO) moiety via a hexafluorophosphate counterion . The compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) for copper-free labeling of azide-functionalized biomolecules, eliminating the cytotoxicity associated with traditional Cu(I)-catalyzed click chemistry . Key photophysical characteristics include an excitation maximum of 555 nm, emission maximum of 570 nm, an extinction coefficient of 150,000 L·mol⁻¹·cm⁻¹, and a fluorescence quantum yield of 0.31 [1].

Why Generic Cyanine3 DBCO Substitution Fails: Quantitative Differentiation in Spectral Performance, Solubility, and Reaction Kinetics


Generic substitution among Cy3-DBCO probes is scientifically unsound due to substantial variation in critical performance parameters across vendors and derivative forms. The non-sulfonated Cyanine3 DBCO hexafluorophosphate (λex/λem = 555/570 nm, quantum yield = 0.31) [1] differs fundamentally from sulfonated Sulfo-Cy3 DBCO (λex/λem = 555/580 nm, quantum yield = 0.1) [2] in both spectral window and brightness, directly impacting multiplexing compatibility and detection sensitivity. Furthermore, the hexafluorophosphate counterion confers distinct solubility properties compared to chloride salts , influencing solvent selection and labeling efficiency in organic media. These measurable disparities necessitate compound-specific validation rather than class-level interchangeability.

Cyanine3 DBCO Hexafluorophosphate: Quantitative Evidence Guide for Scientific Procurement


Superior Fluorescence Quantum Yield of Cyanine3 DBCO Hexafluorophosphate Relative to Sulfo-Cy3 DBCO

Cyanine3 DBCO hexafluorophosphate exhibits a fluorescence quantum yield of 0.31, a value that is substantially higher than the 0.1 reported for Sulfo-Cy3 DBCO [1]. This difference in quantum yield directly translates to a 3.1-fold higher intrinsic brightness for the non-sulfonated derivative when both probes are excited under identical conditions [2].

Fluorescence quantum yield Cyanine3 SPAAC Bioorthogonal labeling

Solubility Profile and Organic Solvent Compatibility of Cyanine3 DBCO Hexafluorophosphate

Cyanine3 DBCO hexafluorophosphate demonstrates good solubility in polar aprotic solvents including DMF, DMSO, DCM, and alcohols, but is practically insoluble in water (< 1 μM, < 1 mg/L) . In contrast, Sulfo-Cy3 DBCO is water-soluble and readily dissolves in aqueous buffers . This differential solubility profile dictates experimental design: the hexafluorophosphate salt is optimal for labeling in organic solvent systems or when water-sensitive reactions are required, whereas Sulfo-Cy3 DBCO is preferred for direct aqueous labeling [1].

Solubility DMSO DMF Organic synthesis

Spectral Distinction and Multiplexing Compatibility of Cyanine3 DBCO Hexafluorophosphate

Cyanine3 DBCO hexafluorophosphate exhibits excitation/emission maxima at 555/570 nm, positioning it within the orange-red channel compatible with standard TRITC/Cy3 filter sets [1]. Critically, its emission maximum at 570 nm differs from the 580 nm emission of Sulfo-Cy3 DBCO, providing a 10 nm spectral separation . This distinction, while modest, is sufficient for spectral unmixing in multiplexed experiments when combined with far-red emitters such as Cyanine5 DBCO (λex/λem ~646/662 nm) .

Fluorescence microscopy Flow cytometry Spectral unmixing Multiplexing

Copper-Free Click Chemistry Reaction Kinetics of Cyanine3 DBCO Hexafluorophosphate

The DBCO moiety of Cyanine3 DBCO hexafluorophosphate participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with second-order rate constants ranging from 0.1 to 1.0 M⁻¹s⁻¹ in physiological buffers . This reactivity is comparable across all DBCO-azide conjugates but is markedly distinct from copper-catalyzed systems; the absence of Cu(I) eliminates the cytotoxicity and biomolecule damage associated with CuAAC, a critical advantage for live-cell and in vivo applications .

SPAAC Click chemistry Reaction kinetics Bioconjugation

Cyanine3 DBCO Hexafluorophosphate: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


High-Sensitivity Detection of Low-Abundance Azide-Tagged Biomolecules in Organic Solvent Systems

Cyanine3 DBCO hexafluorophosphate, with its higher quantum yield (0.31 vs. 0.1 for Sulfo-Cy3 DBCO) [1], is the preferred probe when labeling azide-functionalized targets present at low concentrations. Its solubility in DMSO, DMF, and alcohols makes it ideally suited for conjugation reactions conducted in organic solvents, such as peptide synthesis, solid-phase reactions, or labeling of hydrophobic small molecules. The enhanced brightness directly improves signal-to-noise ratios in downstream fluorescence microscopy or flow cytometry, enabling detection of targets that may be below the limit of detection for lower-quantum-yield sulfonated derivatives.

Live-Cell and In Vivo Bioorthogonal Labeling Requiring Copper-Free Conditions

Cyanine3 DBCO hexafluorophosphate enables copper-free click chemistry (SPAAC) with azide-labeled biomolecules, eliminating the cytotoxicity associated with copper catalysts [1]. This bioorthogonality is essential for labeling cell-surface glycans, proteins, or nucleic acids in live cells and intact organisms where copper ions would induce oxidative stress or interfere with cellular processes . The DBCO-azide reaction proceeds efficiently (k₂ = 0.1–1.0 M⁻¹s⁻¹) without elevated temperatures , preserving cell viability and physiological relevance.

Single-Channel Orange-Red Fluorescence Imaging with TRITC/Cy3 Filter Sets

The spectral profile of Cyanine3 DBCO hexafluorophosphate (λex/λem = 555/570 nm) [1] aligns precisely with standard TRITC, Cy3, or Alexa Fluor 555 filter cubes commonly installed on wide-field epifluorescence microscopes and confocal systems . Researchers conducting single-color imaging of azide-labeled targets should select this non-sulfonated probe when organic solvent compatibility is required, as its emission maximum at 570 nm provides optimal signal collection with 561 nm laser excitation or mercury/xenon arc lamp excitation through a 550/25 nm bandpass filter.

Multiplexed Experiments Requiring Spectral Separation from Far-Red Emitters

In multi-color labeling protocols where Cyanine3 DBCO hexafluorophosphate (λem = 570 nm) [1] is paired with a far-red probe such as Cyanine5 DBCO (λem ≈ 662 nm) , the 92 nm emission gap minimizes spectral cross-talk and enables reliable signal deconvolution. This combination is frequently employed for simultaneous imaging of two distinct azide-labeled biomolecules—for example, co-visualizing newly synthesized DNA (EdU detection with Cy3-DBCO) and a specific protein of interest (labeled with Cy5-DBCO) within the same cell population .

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